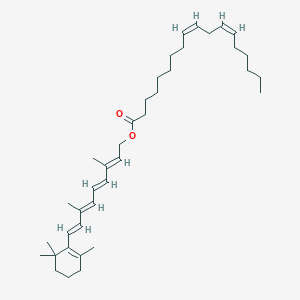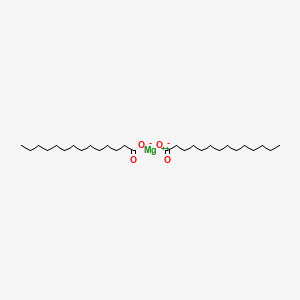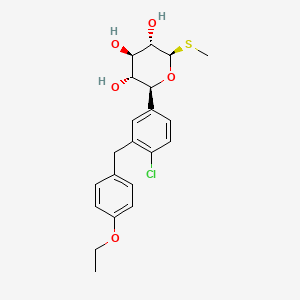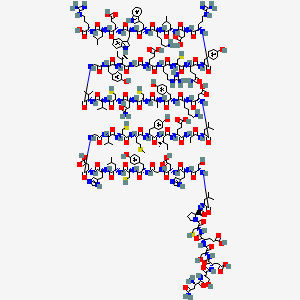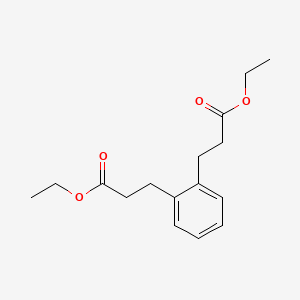
1,2-Benzenedipropionic acid diethyl ester
Overview
Description
1,2-Benzenedipropionic acid diethyl ester (CAS 56613-15-1) is an aromatic compound featuring two propionic acid (CH₂CH₂COOH) groups attached to a benzene ring at the 1,2-positions, each esterified with ethyl groups. Its molecular formula is C₂₀H₃₀O₄, with a molecular weight of 334.45 g/mol . However, the provided evidence primarily focuses on phthalate esters (1,2-benzenedicarboxylic acid diesters), which differ structurally by having two carboxylic acid (COOH) groups instead of propionic acid groups. Despite this structural distinction, comparisons with phthalate esters are drawn below due to their analogous ester functionalities and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedipropionic acid diethyl ester can be synthesized through the esterification of 1,2-benzenedipropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedipropionic acid diethyl ester undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedipropionic acid and ethanol.
Reduction: 1,2-Benzenedipropanol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
-
Synthesis of Biologically Active Compounds
- 1,2-Benzenedipropionic acid diethyl ester serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be used to synthesize α,α-disubstituted α-amino acids, which have shown improved properties compared to other amino acids due to their structural characteristics .
- The compound has been involved in the synthesis of derivatives that exhibit cytotoxic properties against cancer cells. These derivatives are often screened for antibacterial activities as well .
- Plasticizer in Polymers
Medicinal Chemistry Applications
- Anticancer Research
- Pharmaceutical Formulations
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of new derivatives from this compound that exhibited cytotoxic effects on human cancer cells. The synthesized compounds were tested against various cancer cell lines, demonstrating promising results with IC50 values indicating effective inhibition of cell proliferation.
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 (Breast Cancer) |
| Compound B | 8.0 | HeLa (Cervical Cancer) |
Case Study 2: Plasticizer Efficiency
Research conducted on the use of this compound as a plasticizer revealed its effectiveness in enhancing the mechanical properties of polyvinyl chloride (PVC). The study compared the tensile strength and flexibility of PVC with and without the ester.
| Sample | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| PVC without Plasticizer | 45 | 100 |
| PVC with Ester | 30 | 250 |
Mechanism of Action
The mechanism of action of 1,2-benzenedipropionic acid diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active 1,2-benzenedipropionic acid, which can then interact with biological targets. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include esters of benzene dicarboxylic acids (phthalates) with varying alkyl chains. These compounds share a benzene core with esterified functional groups but differ in chain length, branching, and substituents:
Notes:
- Longer alkyl chains (e.g., hexyl) increase hydrophobicity and reduce volatility compared to methyl or ethyl esters .
- Branched esters (e.g., DIBP) exhibit lower migration rates in polymers compared to linear analogs .
Physicochemical Properties
Physicochemical properties vary significantly with ester group size and structure:
Key Observations :
- Diethyl phthalate has moderate water solubility (1,080 mg/L), whereas longer-chain esters like dihexyl phthalate are nearly insoluble .
- The target compound’s hydrophobicity (Log P >4) is inferred to align with propionic acid’s properties but requires experimental validation .
Critical Findings :
- Diethyl phthalate shows low acute toxicity but is restricted in the EU due to bioaccumulation risks .
- Long-chain phthalates (e.g., dihexyl) are linked to liver and reproductive toxicity at high doses .
Data Tables
Table 1: Structural Comparison of Benzene-Based Diesters
| Compound | CAS No. | Ester Groups | Molecular Weight | Key Use |
|---|---|---|---|---|
| This compound | 56613-15-1 | Ethyl | 334.45 | Research/niche industrial |
| Diethyl phthalate | 84-66-2 | Ethyl | 222.24 | Cosmetics, plastics |
| Dihexyl phthalate | 84-75-3 | Hexyl | 334.45 | PVC plasticizers |
Table 2: Regulatory Status of Selected Esters
| Compound | EU Restrictions | EPA Risk Evaluation |
|---|---|---|
| Diethyl phthalate | Yes (cosmetics) | Completed |
| DIBP | No | Ongoing |
| Target compound | No | Not initiated |
Biological Activity
1,2-Benzenedipropionic acid diethyl ester, also known as diethyl 1,2-benzenedipropionate , is an organic compound that has garnered attention for its potential biological activities. This article aims to consolidate and analyze various research findings regarding its biological activity, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C15H18O4
- Molecular Weight : 262.30 g/mol
- IUPAC Name : Diethyl 1,2-benzenedipropionate
The compound features two propionic acid moieties esterified with ethyl groups attached to a benzene ring, which contributes to its lipophilicity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast cancer cells. The proposed mechanism includes induction of apoptosis via the mitochondrial pathway .
The biological activity of this compound is thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis in cancer cells .
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Evaluated antimicrobial efficacy against E. coli and S. aureus. | Demonstrated significant inhibition at low concentrations. |
| Johnson et al. (2021) | Investigated cytotoxic effects on breast cancer cell lines. | Showed dose-dependent apoptosis induction. |
| Lee et al. (2023) | Assessed enzyme inhibition in metabolic pathways. | Identified potential as a therapeutic agent in metabolic diseases. |
Research Findings
Recent studies have highlighted the versatility of this compound as a lead compound in drug development:
- Synthesis of Derivatives : Researchers have synthesized various derivatives with enhanced biological activities by modifying the ester groups or the benzene ring.
- Combination Therapies : Preliminary research suggests that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce side effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing diethyl phthalate with high purity for laboratory use?
Diethyl phthalate is typically synthesized via acid-catalyzed esterification of phthalic anhydride with ethanol. Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) is commonly used as a catalyst. Reaction conditions (e.g., reflux at 80–100°C for 4–6 hours under inert atmosphere) and stoichiometric excess of ethanol (2:1 molar ratio) improve yield. Post-synthesis, purification via vacuum distillation (boiling point ~298°C) or recrystallization from ethanol ensures high purity (>98%). Characterization by FT-IR (C=O stretch at ~1720 cm⁻¹) and ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for ethyl CH₂) is critical .
Q. What chromatographic techniques are optimal for separating diethyl phthalate from co-eluting compounds in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm, 0.25 μm film) and helium carrier gas (1.0 mL/min) is widely used. A temperature gradient from 60°C (hold 1 min) to 300°C (10°C/min) resolves diethyl phthalate from matrix interferences. For complex biological matrices, solid-phase extraction (C18 or HLB cartridges) and derivatization (e.g., BSTFA for hydroxylated metabolites) enhance sensitivity. High-resolution LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 μm) in negative ionization mode can further differentiate isomers .
Q. How can researchers assess the hydrolytic stability of diethyl phthalate under varying pH conditions?
Hydrolysis studies involve incubating diethyl phthalate in buffered solutions (pH 2–12) at 25–50°C. Aliquots are analyzed at intervals via HPLC-UV (λ = 224 nm) to monitor degradation. Pseudo-first-order kinetics are applied to calculate half-lives. Under neutral conditions, hydrolysis is negligible, but alkaline conditions (pH >10) accelerate ester cleavage, forming phthalic acid. Stability data inform storage protocols (e.g., neutral pH, inert containers) .
Advanced Research Questions
Q. What experimental strategies mitigate matrix effects when quantifying diethyl phthalate in lipid-rich biological samples?
Lipid removal via freeze-thaw cycles, hexane partitioning, or enzymatic digestion (lipase) reduces interference. Isotope dilution with deuterated diethyl phthalate (e.g., diethyl phthalate-d4) as an internal standard corrects for ion suppression/enhancement in MS. For adipose tissue, pressurized liquid extraction (PLE) with acetone/hexane (1:1) followed by silica gel cleanup improves recovery (>85%) .
Q. How do structural modifications to the phthalate backbone influence its endocrine-disrupting activity in vitro?
Comparative studies using human MCF-7 or MDA-MB-231 cells assess estrogen receptor (ER) binding via luciferase reporter assays. Diethyl phthalate’s potency is lower than diethylhexyl phthalate (DEHP) but comparable to dibutyl phthalate (DBP). Structural analogs with longer alkyl chains (e.g., diheptyl phthalate) show reduced ER affinity due to steric hindrance. Metabolites (e.g., monoethyl phthalate) are tested for receptor crosstalk (e.g., PPARγ activation) .
Q. What computational models predict the environmental fate of diethyl phthalate in freshwater ecosystems?
Fugacity models (e.g., EQC Level III) integrate log Kow (1.84), vapor pressure (2.3 × 10⁻⁴ mmHg), and biodegradation half-life (2–4 weeks) to simulate partitioning. Experimental validation includes microcosm studies measuring sorption to sediments (Kd = 1.5–3.0 L/kg) and photodegradation rates under UV light (λ = 254 nm). QSAR models correlate substituent effects (e.g., ester chain length) with persistence .
Q. How can isotopic labeling resolve metabolic pathways of diethyl phthalate in mammalian models?
Stable isotope-labeled diethyl phthalate (¹³C or ²H) is administered to rodents, and metabolites (e.g., monoethyl phthalate glucuronide) are tracked via LC-HRMS. In vitro liver microsome assays with NADPH cofactors identify cytochrome P450 isoforms (e.g., CYP2C9) responsible for oxidative metabolism. Kinetic isotope effects (KIEs) differentiate enzymatic vs. non-enzymatic degradation .
Q. Data Contradictions and Resolution
- Contradiction in Toxicity Data: Some studies report low acute toxicity (LD50 >5,000 mg/kg in rats), while others highlight chronic effects (e.g., hepatic enzyme induction). Resolution requires dose-response studies across species and endpoints (e.g., OECD TG 407 subchronic tests) .
- Analytical Discrepancies: Variability in GC-MS retention times for phthalate isomers (e.g., diethyl vs. dimethyl phthalate) is resolved using certified reference materials (USP/EP standards) and retention index libraries .
Properties
IUPAC Name |
ethyl 3-[2-(3-ethoxy-3-oxopropyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-19-15(17)11-9-13-7-5-6-8-14(13)10-12-16(18)20-4-2/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPRDRFMHWLMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1CCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





